molecular formula C23H17NO3 B2643848 N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 923432-05-7

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B2643848
CAS RN: 923432-05-7
M. Wt: 355.393
InChI Key: KBKDEXUZZDLWKE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide, also known as BMF, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMF is a derivative of benzofuran, a heterocyclic aromatic compound, and is known for its potential as an anticancer agent.

Scientific Research Applications

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates is a significant application in organic synthesis. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. Their formation is explained through the intermediate formation of thiourea and subsequent elimination of thiocyanic acid, indicating a method for synthesizing biologically relevant compounds (Singh, Lakhan, & Singh, 2017).

Antimicrobial Properties

The synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas have been studied for their activity against various bacterial and fungal strains. These compounds, prepared by reacting benzoyl isothiocyanate with primary aromatic amines, exhibited significant low-concentration activity against Gram-positive and Gram-negative bacteria as well as fungi (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds for potential radioligand applications in visualizing peripheral benzodiazepine receptors showcase another research dimension. Novel quinoline-2-carboxamide derivatives were labeled with carbon-11, indicating their potential for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (Matarrese et al., 2001).

Polymer Science Applications

Controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) demonstrates the application in polymer science. This process synthesizes homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, highlighting the versatility of N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide derivatives in materials science (Mori, Sutoh, & Endo, 2005).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-11-12-19(18(13-15)22(25)16-7-3-2-4-8-16)24-23(26)21-14-17-9-5-6-10-20(17)27-21/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDEXUZZDLWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide

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